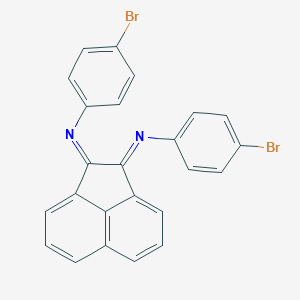

1-N,2-N-bis(4-bromophenyl)acenaphthylene-1,2-diimine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-N,2-N-bis(4-bromophenyl)acenaphthylene-1,2-diimine is a fluorescent molecule that has been used in various scientific research applications. This molecule is also known as BPA, which is a derivative of acenaphthylene, and it has been synthesized using different methods. The purpose of

Scientific Research Applications

1-N,2-N-bis(4-bromophenyl)acenaphthylene-1,2-diimine has been used in various scientific research applications, including fluorescence microscopy, biological imaging, and chemical sensing. This molecule has excellent photostability and high quantum yield, which makes it an ideal fluorescent probe for imaging biological cells and tissues. It has also been used as a chemical sensor to detect various analytes, including metal ions and amino acids.

Mechanism of Action

The mechanism of action of 1-N,2-N-bis(4-bromophenyl)acenaphthylene-1,2-diimine is based on its ability to interact with different molecules. This molecule can form π-π stacking interactions with aromatic compounds, which results in the enhancement of its fluorescence intensity. It can also interact with metal ions, which results in the quenching of its fluorescence intensity.

Biochemical and Physiological Effects:

1-N,2-N-bis(4-bromophenyl)acenaphthylene-1,2-diimine has been shown to have minimal toxicity and low cytotoxicity in vitro. It has also been shown to be cell-permeable, which makes it an ideal fluorescent probe for imaging live cells. However, more studies are needed to determine the long-term effects of this molecule on biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-N,2-N-bis(4-bromophenyl)acenaphthylene-1,2-diimine is its high photostability and excellent quantum yield, which makes it an ideal fluorescent probe for long-term imaging experiments. It is also relatively easy to synthesize and has low toxicity. However, one of the limitations of this molecule is its relatively low solubility in water, which can limit its use in biological systems.

Future Directions

There are several future directions for the use of 1-N,2-N-bis(4-bromophenyl)acenaphthylene-1,2-diimine in scientific research. One potential direction is the development of new chemical sensors based on this molecule, which can be used to detect various analytes in different environments. Another potential direction is the use of this molecule in the development of new fluorescent probes for live-cell imaging. Finally, more studies are needed to determine the long-term effects of this molecule on biological systems, which can help to improve its safety and efficacy in different applications.

Conclusion:

In conclusion, 1-N,2-N-bis(4-bromophenyl)acenaphthylene-1,2-diimine is a fluorescent molecule that has been used in various scientific research applications. Its high photostability and excellent quantum yield make it an ideal fluorescent probe for long-term imaging experiments. However, more studies are needed to determine its long-term effects on biological systems, and its low solubility in water can limit its use in some applications. Overall, this molecule has great potential for the development of new chemical sensors and fluorescent probes for live-cell imaging.

Synthesis Methods

The synthesis of 1-N,2-N-bis(4-bromophenyl)acenaphthylene-1,2-diimine has been achieved using different methods. One of the most common methods is the reaction between 4-bromobenzaldehyde and acenaphthenequinone in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-N,2-N-bis(4-bromophenyl)acenaphthylene-1,2-diimine, which is a yellow-green fluorescent compound.

properties

CAS RN |

266340-77-6 |

|---|---|

Molecular Formula |

C24H14Br2N2 |

Molecular Weight |

490.2 g/mol |

IUPAC Name |

1-N,2-N-bis(4-bromophenyl)acenaphthylene-1,2-diimine |

InChI |

InChI=1S/C24H14Br2N2/c25-16-7-11-18(12-8-16)27-23-20-5-1-3-15-4-2-6-21(22(15)20)24(23)28-19-13-9-17(26)10-14-19/h1-14H |

InChI Key |

LBZCUICEATWHTG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)Br)C(=NC5=CC=C(C=C5)Br)C3=CC=C2 |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)Br)C(=NC5=CC=C(C=C5)Br)C3=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-d][1,2,3]thiadiazole-6-carbonitrile](/img/structure/B285994.png)

![Methyl 4-(benzylsulfanyl)-5-[(2,2-dimethylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B286000.png)

![Dimethyl 4-{[(4-methylphenyl)sulfonyl]oxy}-2,3-thiophenedicarboxylate](/img/structure/B286006.png)

![S-benzyl thieno[2,3-d][1,2,3]thiadiazole-6-carbothioate](/img/structure/B286010.png)

![Isopropyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B286011.png)

![4,5-Dihydronaphtho[1,2-d][1,2,3]thiadiazole](/img/structure/B286014.png)